molecular formula C23H24N2O3S2 B2542070 (4-((4-Ethylphenyl)sulfonyl)-6-methylquinolin-3-yl)(thiomorpholino)methanone CAS No. 1110977-04-2

(4-((4-Ethylphenyl)sulfonyl)-6-methylquinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2542070
CAS RN: 1110977-04-2
M. Wt: 440.58
InChI Key: LYOYTIZUZJIKDU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a quinoline, a sulfone, and a thiomorpholine. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . Sulfones are sulfur-containing groups that are known for their ability to form stable, chemically resistant structures . Thiomorpholine, a sulfur-containing cyclic amine, is a common motif in medicinal chemistry and is known to influence the bioactivity of compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a sulfone group, and a thiomorpholine ring. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The quinoline could undergo electrophilic substitution, while the sulfone and thiomorpholine groups could participate in various addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfone group could increase its polarity, influencing its solubility in different solvents . The aromatic rings could contribute to its stability and possibly its color .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended for use as a drug, it could interact with biological targets such as enzymes or receptors . The specific interactions would depend on the structure and properties of the compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. It’s also possible that it could be harmful if ingested, inhaled, or if it comes into contact with skin .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include testing its bioactivity, studying its reactivity, or exploring its potential uses in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-3-17-5-7-18(8-6-17)30(27,28)22-19-14-16(2)4-9-21(19)24-15-20(22)23(26)25-10-12-29-13-11-25/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOYTIZUZJIKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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